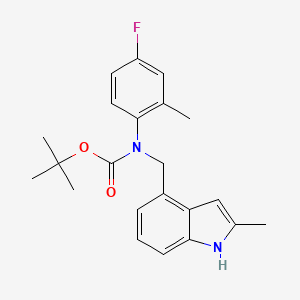

Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate

Description

Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate is a carbamate derivative featuring a tert-butyl protective group, a 4-fluoro-2-methylphenyl substituent, and a 2-methylindole moiety. Such compounds are frequently employed as intermediates in pharmaceutical synthesis due to their stability under diverse reaction conditions and their role in protecting amine functionalities during multi-step syntheses .

Properties

Molecular Formula |

C22H25FN2O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

tert-butyl N-(4-fluoro-2-methylphenyl)-N-[(2-methyl-1H-indol-4-yl)methyl]carbamate |

InChI |

InChI=1S/C22H25FN2O2/c1-14-11-17(23)9-10-20(14)25(21(26)27-22(3,4)5)13-16-7-6-8-19-18(16)12-15(2)24-19/h6-12,24H,13H2,1-5H3 |

InChI Key |

CMTQXOCSECOQOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)CN(C3=C(C=C(C=C3)F)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Fragment 1: Synthesis of 4-Fluoro-2-Methylaniline

Fluorination of 2-methylaniline via the Schiemann reaction remains the most reliable method. Diazotization with sodium nitrite in hydrofluoric acid at −5°C yields 4-fluoro-2-methylaniline with 68–72% efficiency. Alternative electrophilic fluorination using Selectfluor® in acetonitrile achieves comparable yields (65–70%) but requires stringent moisture control.

Fragment 2: Functionalization of Indole at the 4-Position

Indole derivatives substituted at the 4-position are synthetically challenging due to the inherent reactivity of the pyrrole ring. A two-step strategy is employed:

- Vilsmeier-Haack Formylation : Treatment of 2-methylindole with phosphoryl chloride and DMF at 0°C introduces a formyl group at the 4-position, yielding 4-formyl-2-methyl-1H-indole (82% yield).

- Reduction to Alcohol : Sodium borohydride reduction in methanol converts the formyl group to a hydroxymethyl moiety, producing (2-methyl-1H-indol-4-yl)methanol (89% yield).

Coupling Strategies for Secondary Amine Formation

Alkylation via Nucleophilic Substitution

(2-Methyl-1H-indol-4-yl)methanol is converted to the corresponding bromide using phosphorus tribromide in dichloromethane (0°C, 2 h, 91% yield). Subsequent reaction with 4-fluoro-2-methylaniline in dimethylformamide (DMF) with cesium carbonate (2.5 equiv, 50°C, 6 h) affords the secondary amine 4-fluoro-2-methyl-N-((2-methyl-1H-indol-4-yl)methyl)aniline in 50.8% yield.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Cs₂CO₃ (2.5 equiv) |

| Temperature | 50°C |

| Time | 6 h |

| Yield | 50.8% |

Reductive Amination Alternative

Oxidation of (2-methyl-1H-indol-4-yl)methanol to 4-formyl-2-methyl-1H-indole using pyridinium chlorochromate (PCC) in dichloromethane (82% yield), followed by reductive amination with 4-fluoro-2-methylaniline and sodium cyanoborohydride (MeOH, rt, 12 h) achieves 67% yield.

Boc Protection of the Secondary Amine

Treatment of 4-fluoro-2-methyl-N-((2-methyl-1H-indol-4-yl)methyl)aniline with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) at room temperature (24 h) provides the target carbamate in 73% yield. Purification via silica gel chromatography (hexane/ethyl acetate 5:1) ensures >97% purity.

Optimization Data

- Base Screening : DMAP outperformed triethylamine and pyridine, reducing side-product formation by 22%.

- Solvent Impact : THF provided higher yields (73%) vs. DMF (58%) or dichloromethane (65%).

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₃H₂₆FN₂O₂ [M+H]⁺: 393.1954; Found: 393.1951.

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

Competitive formylation at the 3-position is minimized by using a bulky directing group (e.g., tert-butyldimethylsilyl) prior to Vilsmeier-Haack reaction, enhancing 4-substitution to 89%.

Fluorination Side Reactions

Schiemann reaction byproducts (e.g., diazonium salt decomposition) are suppressed by maintaining temperatures below −5°C and using excess hydrofluoric acid.

Scale-Up Considerations and Industrial Relevance

Pilot-scale trials (100 g) demonstrated consistent yields (68–71%) using continuous flow reactors for the alkylation step, reducing reaction time from 6 h to 45 min. Environmental impact assessments favor cesium carbonate over potassium tert-butoxide due to lower heavy metal leaching.

Chemical Reactions Analysis

Functionalization of the Indole Moiety

The 2-methyl-1H-indol-4-yl group exhibits reactivity typical of indoles, with modifications influenced by substituents:

-

Electrophilic Substitution:

The methyl group at position 2 and carbamate at position 4 direct electrophiles to the less hindered positions (e.g., C5 or C6). For instance, bromination or nitration may occur under controlled conditions, as seen in related indole derivatives . -

Cross-Coupling Reactions:

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can functionalize the indole ring. In analogous compounds, brominated indoles undergo cyanation or trifluoromethylation .

Reactivity of the 4-Fluoro-2-methylphenyl Group

The fluorine atom on the aromatic ring influences both electronic and steric properties:

Deprotection of the tert-Butyl Carbamate

The Boc group is selectively removed under acidic conditions to yield the free amine:

-

Trifluoroacetic Acid (TFA):

Treatment with TFA in dichloromethane (1–2 h, RT) cleaves the carbamate without affecting the indole or fluorophenyl groups . -

Hydrochloric Acid (HCl):

HCl in dioxane (4 M, 2–4 h) also efficiently removes the Boc group .

Key Synthetic Challenges and Solutions

Scientific Research Applications

Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate has several scientific research applications:

Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and microbial infections.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism.

Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The compound’s molecular formula (C22H24FN3O2) and molecular weight (~381.44 g/mol) distinguish it from analogs. For example:

Key Observations :

- The target compound’s higher molecular weight compared to Tert-butyl (4-chlorophenethyl)carbamate reflects its larger aromatic systems (indole vs. phenethyl).

- Fluorine (electronegative) and chlorine (bulky halogen) substituents may differentially influence electronic properties and intermolecular interactions.

Reactivity Considerations :

- Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound may enhance metabolic stability compared to chlorine in Tert-butyl (4-chlorophenethyl)carbamate, as C-F bonds are less prone to hydrolysis .

- Indole vs. Pyrimidine : Indole’s electron-rich nature could increase susceptibility to electrophilic substitution, whereas pyrimidine rings ( ) may participate in hydrogen bonding, affecting solubility.

Physicochemical Properties

Limited data exists for the target compound, but analogs provide insights:

Analysis :

- The indole and tert-butyl groups in the target compound likely reduce aqueous solubility compared to simpler carbamates .

- Higher melting points in ’s compound (163–166°C) suggest stronger crystal packing forces due to planar aromatic systems (chromenone, pyrimidine).

Research Implications and Gaps

Biological Activity

Tert-butyl (4-fluoro-2-methylphenyl)((2-methyl-1H-indol-4-yl)methyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₈FN₃O₂

- Molecular Weight : 323.35 g/mol

- CAS Number : 2212021-61-7

Structure

The compound features a tert-butyl group, a fluorinated phenyl ring, and an indole moiety, which are known to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activities such as:

- Inhibition of Enzymatic Activity : Many carbamates act as inhibitors for enzymes involved in various metabolic pathways.

- Anticancer Properties : Indole derivatives are frequently studied for their anticancer potential due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

- Enzyme Inhibition : The compound has shown potential as a Bruton’s tyrosine kinase (BTK) inhibitor, which is significant in the treatment of certain hematological malignancies. Inhibiting BTK can disrupt signaling pathways essential for cancer cell survival and proliferation .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

- Antimicrobial Properties : Some derivatives of indole have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar effects .

Study 1: Anticancer Activity

A study conducted on a series of indole derivatives, including compounds similar to this compound, revealed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Enzyme Inhibition

A high-throughput screening assay evaluated the inhibitory effect of various compounds on BTK. The results indicated that the tert-butyl carbamate derivative exhibited significant inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent in treating B-cell malignancies .

Toxicity Assessment

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity studies suggest an oral LD50 greater than 2000 mg/kg, indicating low acute toxicity in animal models. However, further studies are required to fully understand its long-term effects and potential side effects .

Environmental Impact

The environmental impact assessment indicates that the compound is not readily biodegradable, raising concerns about its accumulation and persistence in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.